1,2-Diazabicyclo[2.2.2]octane
Description
Historical Development and Early Investigations of the 1,2-Diazabicyclo[2.2.2]octane Scaffold
Early research into the this compound scaffold was part of a broader effort to synthesize and characterize previously unknown 1,2-diazabicycloalkanes. A general synthetic method was developed that allowed for the creation of this specific bicyclic system. sci-hub.st The synthesis commences with isonipecotinic acid (piperidine-4-carboxylic acid) and proceeds through a multi-step sequence. sci-hub.st
The key steps in this early synthetic route are outlined below:
Nitrosation: Isonipecotinic acid is treated to form 1-nitrosoisonipecotinic acid. sci-hub.st
Reduction: The nitroso derivative is then reduced, for instance with zinc in acetic acid, to yield 1-aminoisonipecotinic acid. sci-hub.st
Cyclization: This amino acid is subsequently converted to the cyclic hydrazide, 3-keto-1,2-diazabicyclo[2.2.2]octane, through heating under a vacuum, which facilitates the removal of a water molecule. sci-hub.st This intramolecular condensation is a critical step in forming the bicyclic framework.
Reduction of Keto Group: The final step involves the reduction of the keto group in the cyclic hydrazide using a powerful reducing agent like lithium aluminum hydride. This step yields the target molecule, this compound. sci-hub.st
This foundational work not only made this compound accessible for study but also enabled the synthesis of its derivatives, such as the 6-methyl homolog, by starting with a substituted piperidine (B6355638) ring. sci-hub.st
Table 1: Early Synthesis Pathway for this compound
| Step | Starting Material | Reagents | Product | Ref |
|---|---|---|---|---|
| 1 | Isonipecotinic acid | Nitrosating agent | 1-Nitrosoisonipecotinic acid | sci-hub.st |
| 2 | 1-Nitrosoisonipecotinic acid | Zinc, Acetic Acid | 1-Aminoisonipecotinic acid | sci-hub.st |
| 3 | 1-Aminoisonipecotinic acid | Heat (vacuum) | 3-Keto-1,2-diazabicyclo[2.2.2]octane | sci-hub.st |
| 4 | 3-Keto-1,2-diazabicyclo[2.2.2]octane | Lithium aluminum hydride | This compound | sci-hub.st |
Distinct Structural Features and Classification as a Bicyclic Amidine
The structure of this compound is defined by its rigid, caged framework. This bicyclic system locks the nitrogen atoms into a specific conformation, influencing their reactivity and basicity. The molecule's properties are summarized in the table below.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 329-94-2 nih.gov |
| Canonical SMILES | C1CN2CCC1CN2 nih.gov |
The classification of this compound requires careful consideration of its functional groups. Structurally, it is a bicyclic hydrazine (B178648) , as it contains a nitrogen-nitrogen single bond (a hydrazine moiety) as part of its bicyclic ring system.
The classification as a bicyclic amidine is not accurate for this compound. An amidine functional group is characterized by the R-C(=NR')-NR''R''' substructure. A well-known example of a bicyclic amidine is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which contains an internal C=N double bond that is part of the amidine system. sigmaaldrich.com The structure of this compound lacks the requisite carbon-nitrogen double bond, and its nitrogen atoms are directly bonded to each other. Therefore, it does not fit the definition of an amidine. The intermediate in its synthesis, 3-keto-1,2-diazabicyclo[2.2.2]octane, is a cyclic hydrazide, a class of compounds related to amides but distinct from amidines. sci-hub.st
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCUKHQDEZNNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186554 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-94-2 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Diazabicyclo 2.2.2 Octane and Its Core Derivatives
Established Preparative Routes
Established methods for the synthesis of diazabicyclo[2.2.2]octane systems have been adapted and explored for the 1,2-isomer, leveraging common strategies in heterocyclic chemistry.
Vapor Phase Reactions of Aliphatic Polyamines over Acidic Solid Catalysts
A significant route for the production of diazabicyclo-octanes involves the vapor phase reaction of aliphatic amines over acidic solid catalysts. google.com This method, primarily developed for the 1,4-isomer (also known as triethylene diamine), can be adapted for other isomers through careful selection of starting materials and reaction conditions.
The process typically involves passing an alkylene polyamine with 2 to 10 carbon atoms in the vapor phase over active solid siliceous cracking catalysts. google.com The reaction is conducted at high temperatures, generally in the range of 300 to 500°C. google.com For the synthesis of 1,4-diazabicyclo[2.2.2]octane, a mixture of diethanolamine (B148213) and ethylene (B1197577) diamine is often used as the charge mixture. google.com The resulting product mixture is then fractionated by distillation to separate the desired diazabicyclo-octane from by-products like piperazine (B1678402). google.com
| Parameter | Value/Description |
| Reactants | Aliphatic polyamines (e.g., alkylene polyamines with 2-10 carbons) |
| Catalyst | Acidic solid catalysts (e.g., siliceous cracking catalysts) |
| Temperature | 300 - 500°C |
| Phase | Vapor Phase |
| Purification | Fractional distillation |
This table summarizes the general conditions for the vapor phase synthesis of diazabicyclo-octanes.
Reaction of Phosphorus Pentachloride with 1,5-Pentanediol (B104693) in Solvent Systems
While direct synthesis of 1,2-diazabicyclo[2.2.2]octane from 1,5-pentanediol and phosphorus pentachloride is not a commonly cited method, the principles of using phosphorus halides in cyclization reactions are well-established in organic synthesis. Such reagents are typically employed to convert diols into dihalides, which can then undergo cyclization with a suitable diamine. This multi-step approach would be a plausible, though perhaps not direct, route to the bicyclic system.
Cyclization Methods for Bicyclic Amidines
The formation of bicyclic amidines, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often involves the condensation and subsequent cyclization of diamines with lactams. google.com For instance, DBU can be synthesized from the reaction of caprolactam and acrylonitrile, followed by hydrogenation and intramolecular condensation.
While not a direct synthesis of this compound, the principles of intramolecular cyclization are key. A Dieckmann-analogous cyclization has been successfully employed to synthesize 2,5-diazabicyclo[2.2.2]octanes, which are structural isomers of the target compound. researchgate.net This reaction involves the deprotonation of a (dioxopiperazinyl)acetate followed by intramolecular cyclization. researchgate.net The success of this strategy suggests that similar intramolecular cyclization approaches, starting from appropriately substituted piperazine or pyrazolidine (B1218672) precursors, could be a viable route to the this compound skeleton.
Furthermore, catalyst-free [3+2] cyclization reactions between vinyl azides and amidines have been developed for the synthesis of 2,4-disubstituted imidazoles. acs.org This highlights the utility of cyclization strategies involving amidine functionalities in the formation of nitrogen-containing heterocyclic systems.
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have opened new avenues for the preparation of complex molecules like this compound and its derivatives, with a focus on stereoselectivity and green chemistry principles.
Exploration of Stereoselective Syntheses for Chiral Derivatives (if applicable for 1,2-isomer)
The synthesis of chiral derivatives of diazabicyclo[2.2.2]octane is of significant interest due to their potential applications as ligands and catalysts in asymmetric reactions. acs.org For the related 1,4-isomer, stereoselective syntheses of 2,3-disubstituted derivatives have been achieved. acs.orgnih.gov These methods often start from readily available chiral piperazines or employ resolution techniques using optically active acids to yield enantiomerically enriched products with up to 99% ee. acs.orgnih.gov
A general procedure for synthesizing racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives involves the cyclization of 2,3-diarylpiperazines with ethylene bromide in the presence of triethylamine (B128534) and potassium iodide. acs.org
| Reactant | Reagents | Temperature | Yield |
| 2,3-diarylpiperazine | Ethylene bromide, Triethylamine, KI in Acetonitrile | 80 °C (reflux) | 50-64% |
This table outlines a typical synthesis of 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives.
While these methods are specific to the 1,4-isomer, the principles can be conceptually applied to the synthesis of chiral this compound derivatives. This would likely involve starting with or creating chiral pyrazolidine or related precursors and then performing the bicyclic ring formation. The development of stereoselective routes to the 1,2-isomer remains an area for further exploration.
Green Chemistry Principles in this compound Synthesis (if applicable)
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.comresearchgate.net For the related 1,4-diazabicyclo[2.2.2]octane (DABCO), its use as a reusable, non-toxic, and environmentally friendly catalyst is well-documented. bohrium.comresearchgate.neteurjchem.comresearchgate.net
In the context of synthesizing diazabicyclo[2.2.2]octane systems, green approaches could include:
Use of Greener Solvents: Employing water or other environmentally benign solvents. eurjchem.com
Catalyst Reusability: Developing syntheses where the catalyst can be easily recovered and reused. researchgate.netchemrevlett.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
For example, N-alkylated 1,4-diazabicyclo[2.2.2]octane-based ionic liquids have been used to create deep eutectic solvents with polyethylene (B3416737) glycol (PEG), providing a nonvolatile and less toxic reaction medium for syntheses like the Fisher indole (B1671886) synthesis. nih.gov The application of such green chemistry principles to the synthesis of this compound is a promising area for future research, aiming to develop more sustainable and efficient manufacturing processes.
Reactivity Profiles and Mechanistic Studies of 1,2 Diazabicyclo 2.2.2 Octane
Fundamental Reactivity Patterns as a Bicyclic Amine
The reactivity of 1,2-Diazabicyclo[2.2.2]octane is largely defined by its structure as a bicyclic tertiary amine. wikipedia.org The nitrogen atoms possess lone pairs of electrons that are sterically accessible, contributing to its character as a strong, unhindered base. acs.org The pKa of its conjugate acid is approximately 8.8, indicating its notable basicity. vulcanchem.com This basic character allows it to readily accept protons, a fundamental aspect of its catalytic activity. vulcanchem.com
Upon reaction with strong acids, such as sulfuric acid, DABCO undergoes protonation in a stepwise manner. The initial protonation occurs at one of the nitrogen atoms to form the [DABCO-H]⁺ cation. vulcanchem.com In highly acidic conditions (pH < 1), a second protonation can occur, leading to the formation of the dication [DABCO-2H]²⁺. vulcanchem.comuni-regensburg.de This doubly protonated species is more electrophilic. vulcanchem.com
The rigid bicyclic structure of DABCO, with the nitrogen atoms separated by about 2.8 Å, contributes to its high basicity and facilitates the formation of complexes. vulcanchem.com Its symmetrical nature, belonging to the D₃h point group, provides three equivalent sites for reactions. vulcanchem.com
Catalytic Roles in Organic Transformations
DABCO's unique structural and electronic properties make it a highly effective catalyst in a variety of organic reactions. bohrium.comeurjchem.com It is recognized as a cost-effective, environmentally friendly, and highly reactive organocatalyst that often leads to high yields and selectivity. nih.govbohrium.com
General Organocatalytic Applications as a Basic Catalyst
As a basic organocatalyst, DABCO participates in numerous transformations by acting as either a base or a nucleophile. nih.govbohrium.com Its applications are extensive and include cycloadditions, coupling reactions, Baylis-Hillman reactions, Henry reactions, and ring-opening reactions. bohrium.com
In the Baylis-Hillman reaction, which involves the coupling of an activated alkene with an aldehyde, DABCO serves as a nucleophilic catalyst. organic-chemistry.org The mechanism involves the initial addition of DABCO to the activated alkene, generating a stabilized nucleophilic anion. This intermediate then adds to the aldehyde, and subsequent elimination of the catalyst yields the final product. organic-chemistry.org
DABCO is also employed in transesterification reactions, where it facilitates the conversion of one ester to another. pearson.com It activates the ester group by donating a lone pair of electrons from one of its nitrogen atoms to the carbonyl carbon of the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol. pearson.com DABCO stabilizes the resulting tetrahedral intermediate and facilitates the departure of the leaving group, regenerating itself to continue the catalytic cycle. pearson.com
Furthermore, DABCO has been utilized in the synthesis of various heterocyclic compounds and in functional group transformations such as protection and deprotection reactions. nih.goveurjchem.com For instance, it has been shown to be effective in the deprotection of N-alloc amines. researchgate.net
Specific Catalytic Activity as a Hydrogen Electrode Catalyst in Fuel Cells
Recent research has explored the use of this compound derivatives in the context of fuel cell technology. Specifically, polymeric ionomers based on a styrenic DABCO salt repeating unit have been synthesized and applied in the anode catalyst layer of direct formate (B1220265) fuel cells (DFFCs). unipi.itmdpi.com
In one study, a homopolymer was created through the radical polymerization of vinyl benzene (B151609) chloride, followed by amination with DABCO. unipi.itresearchgate.net The application of this ionomer in the anode catalyst layer was shown to significantly improve the energy efficiency of DFFCs operating with a potassium formate fuel. unipi.itmdpi.com The use of such ionomers can help to overcome some of the challenges associated with liquid electrolytes in fuel cells. unipi.it Quaternized DABCO has also been incorporated into polysulfone membranes for use in intermediate temperature fuel cells, demonstrating good ionic conductivity and power output. researchgate.net Additionally, DABCO-functionalized polymers have been investigated as separators in alkaline water electrolysis, a process related to fuel cell technology. researchgate.net
Functionality as a Desilylating Agent in Polymerization Processes
The silylation of alcohols is a common method for protecting hydroxyl groups during multi-step syntheses. eurjchem.com this compound has been identified as an effective reagent in desilylation processes, which are crucial for the deprotection of these functional groups. This is particularly relevant in the synthesis of complex molecules and polymers.
While the provided search results focus more on DABCO's role in polymerization catalysis in general, such as in the production of polyurethanes, its function as a desilylating agent is a specific application of its basic and nucleophilic character. cymitquimica.comwikipedia.orgfishersci.co.uk The process of desilylation typically involves the nucleophilic attack of the base on the silicon atom, leading to the cleavage of the silicon-oxygen bond.
Investigations into Reaction Mechanisms Facilitated by this compound
The mechanistic pathways through which DABCO facilitates chemical reactions are a subject of ongoing study. Its ability to act as both a nucleophile and a base is central to its catalytic versatility. nih.govbohrium.com
In the context of the Baylis-Hillman reaction, detailed mechanistic studies have been conducted. For reactions involving aryl aldehydes, the rate-determining step has been found to be second-order in the aldehyde and first-order in both DABCO and the acrylate. organic-chemistry.org This has led to the proposal of a mechanism that involves the formation of a hemiacetal intermediate. organic-chemistry.org
The anodic oxidation of DABCO has also been investigated, revealing the formation of a radical cation. acs.org This radical cation can undergo further reactions, including proton transfer or hydrogen atom abstraction with a neutral DABCO molecule, and a hydrogen-atom-transfer disproportionation reaction. acs.org
In some organocatalytic oxidative couplings, the catalytic cycle is initiated by the formation of an enamine from a ketone and an amine catalyst like DABCO. uni-koeln.de Single electron oxidation of this enamine generates a radical cation, which is a key reactive intermediate in the subsequent steps of the reaction. uni-koeln.de
Furthermore, in reactions involving the synthesis of iodobismuthates, DABCO has been observed to play multiple roles. acs.orgreading.ac.uk It can act as a linker between metal centers, be coordinated to metal cations in its protonated or ethylated form, or act as a countercation in the crystal lattice. acs.orgreading.ac.uk
The table below summarizes some of the key mechanistic roles of this compound in various reactions.
| Reaction Type | Role of this compound | Key Intermediates |
| Baylis-Hillman Reaction | Nucleophilic Catalyst | Stabilized nucleophilic anion, Hemiacetal intermediate |
| Transesterification | Nucleophilic Catalyst | Activated ester-DABCO adduct, Tetrahedral intermediate |
| Anodic Oxidation | Reactant | Radical cation, Dication |
| Oxidative Couplings | Base/Nucleophile | Enamine, Radical cation |
| Iodobismuthate Synthesis | Linker, Ligand, Countercation | Coordinated DABCO complexes |
Advanced Applications in Contemporary Chemical Sciences
Utilization as a Structural Scaffold and Intermediate in Organic Synthesis
DABCO's unique three-dimensional structure and the presence of two nucleophilic nitrogen atoms make it a versatile building block and intermediate in organic synthesis. bohrium.com It serves as a core upon which more complex molecular architectures can be constructed.
DABCO has proven to be an effective catalyst and reagent for the synthesis of a variety of heterocyclic compounds. bohrium.com Its catalytic activity is notable in multicomponent reactions, which are efficient processes for creating molecular diversity. nih.gov For instance, DABCO has been employed as a catalyst in the synthesis of xanthene derivatives in aqueous media. nih.gov It facilitates the reaction between 5,5-dimethylcyclohexane-1,3-dione (B117516) and various heteroarylaldehydes through a sequence of Knoevenagel condensation, Michael addition, and heterocyclization reactions. nih.gov
Furthermore, DABCO has been utilized in the synthesis of isoxazole (B147169) derivatives from primary nitro compounds and dipolarophiles. wikipedia.org It also serves as a catalyst for the creation of thiazoloquinazolines. scilit.com The cleavage of the C-N bond in DABCO can be exploited to produce piperazine (B1678402) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net This can be achieved by reacting DABCO with various electrophiles to form quaternary ammonium (B1175870) salts, which then act as precursors to a range of piperazine derivatives upon reaction with different nucleophiles. researchgate.net
Beyond its catalytic role, the DABCO framework itself can be incorporated as a fundamental building block in the synthesis of more intricate molecules. Its rigid bicyclic nature provides a well-defined three-dimensional starting point for constructing larger, more complex structures.
One notable application is in the synthesis of phthalimide (B116566) products. For example, a palladium/N-heterocyclic carbene complex, with DABCO acting as a base, has been used to catalyze double aminocarbonylations to produce various N-substituted phthalimides. uc.pt This methodology has been applied to the synthesis of thalidomide (B1683933) and an ester analogue of alrestatin, a compound relevant in diabetes research. uc.pt
The following table summarizes selected examples of complex molecules synthesized using DABCO as a building block or catalyst.
| Product Class | Reactants/Reagents | Role of DABCO | Reference |
| Xanthene Derivatives | 5,5-dimethylcyclohexane-1,3-dione, heteroarylaldehydes | Catalyst | nih.gov |
| Isoxazole Derivatives | Primary nitro compounds, dipolarophiles | Reagent/Base | wikipedia.org |
| Piperazine Derivatives | Alkyl halides, aryl halides, etc. | Precursor/Building Block | researchgate.net |
| N-Substituted Phthalimides | --- | Base | uc.pt |
Supramolecular Chemistry and Host-Guest Systems
The ability of DABCO to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry. It can act as a guest molecule within larger host structures, leading to the formation of well-ordered inclusion compounds.
DABCO readily forms a layered inclusion compound with thiourea (B124793). rsc.org When solutions of DABCO and thiourea in methanol (B129727) are mixed and the solvent is slowly evaporated, large, plate-shaped crystals of a (thiourea)₂·(DABCO) complex are formed. rsc.org X-ray diffraction analysis reveals a supramolecular structure where DABCO molecules are intercalated between layers of thiourea molecules. rsc.orgresearchgate.net These thiourea layers are formed through a two-dimensional network of hydrogen bonds. rsc.org The formation of such layered structures is thought to be influenced by the basicity of the guest molecule and the symmetrical placement of its functional groups. rsc.org
The interactions between the guest (DABCO) and the host (thiourea) in these inclusion compounds are primarily weak. rsc.orgresearchgate.net Solid-state ¹³C CP-MAS NMR studies of the (thiourea)₂·(DABCO) complex show a single line for the α-carbon of DABCO, with a small residual dipolar interaction between ¹³C and ¹⁴N (less than 80 Hz). rsc.org This indicates a weak guest-host interaction. rsc.org The DABCO molecule is observed to rotate about its N-N axis within the host lattice. rsc.org
Theoretical studies using density functional theory have further elucidated the nature of these interactions. acs.orgnih.gov The encapsulation of DABCO within endo-functionalized bis-urea/thiourea macrocycles is thermodynamically favorable. acs.orgnih.gov The stability of these complexes is attributed to a combination of bifurcated N-H···N hydrogen bonds, C-H···π interactions, and dipole-dipole forces. acs.orgnih.gov The encapsulation of DABCO within the π-electron-rich cavity of these hosts leads to a shielding effect on the guest's protons, which can be observed in their calculated ¹H NMR spectra. acs.orgnih.gov
| Host Molecule | Guest Molecule | Key Interactions | Analytical Technique | Findings | Reference |
| Thiourea | 1,2-Diazabicyclo[2.2.2]octane | Hydrogen bonding | Single Crystal X-ray Diffraction, Solid-state NMR | Layered structure with intercalated DABCO; weak guest-host interactions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Bis-thiourea Macrocycles | This compound | N-H···N hydrogen bonding, C-H···π interactions, dipole-dipole forces | Density Functional Theory (DFT) | Spontaneous and thermodynamically favorable complex formation. acs.orgnih.gov | acs.orgnih.gov |
Integration into Materials Science Research (e.g., membranes, polymers, beyond commercial production)
The unique properties of DABCO have led to its incorporation into various materials for specialized applications, particularly in the development of membranes and polymers.
DABCO has been used to functionalize polymers to create anion-selective materials for applications such as alkaline water electrolysis. researchgate.net For example, a polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (PSEBS) polymer functionalized with DABCO has been developed as a membrane and separator for electrode compartments. researchgate.net This material aims to reduce the concentration of potassium hydroxide (B78521) in the electrolyte and enable the construction of efficient zero-gap cells. researchgate.net Similarly, a composite membrane for alkaline anion exchange membrane fuel cells has been created using a polytetrafluoroethylene-quaternary 1,4-diazabicyclo-[2.2.2]-octane polysulfone. scilit.com
In the realm of polymer synthesis, cationic polymers based on DABCO have been synthesized using Ring-Opening Metathesis Polymerization (ROMP). researchgate.net These polymers have been investigated for their potential applications. Furthermore, DABCO has been explored in the solvothermal synthesis of iodobismuthates, which are being researched as potential alternatives to lead-containing perovskites for light-harvesting applications. reading.ac.ukacs.org In these materials, DABCO can act as a linker between metal centers or as a countercation, influencing the final structure and properties of the material. acs.org For instance, in (C₆H₁₂N₂)BiI₃, DABCO links bismuth octahedra, while in other complex iodobismuthates, it can be coordinated to other metal cations or exist in its protonated form. acs.org The di-iodide salt of DABCO is also used as a precursor in the preparation of perovskite optoelectronic systems, where the DABCO cation can passivate defects and improve the stability of perovskite solar cells. greatcellsolarmaterials.com
Derivatives of 1,2 Diazabicyclo 2.2.2 Octane: Synthesis and Research Significance
Synthesis of Substituted 1,2-Diazabicyclo[2.2.2]octane Derivatives (e.g., 2-methyl derivative)
No methods for the synthesis of the parent compound or its substituted derivatives, such as the 2-methyl derivative, could be located.
Exploration of Functionalized Derivatives for Specific Research Endeavors
Without synthetic routes to functionalized derivatives, there is no corresponding body of research exploring their applications.
Should the user have intended to request information on 1,4-Diazabicyclo[2.2.2]octane , a wealth of information is available, and the query could be revisited.
Computational and Theoretical Chemistry Studies of 1,2 Diazabicyclo 2.2.2 Octane
Density Functional Theory (DFT) Calculations for Molecular Properties
While Density Functional Theory (DFT) has been employed in studies involving 1,2-Diazabicyclo[2.2.2]octane, these calculations are typically performed on supramolecular systems that include this molecule. For instance, DFT methods have been used to analyze equimolar complexes and cocrystals. nih.govacs.orgsibran.ru These studies focus on the properties of the entire complex, such as complexation energy and intermolecular hydrogen bonding, rather than detailing the intrinsic molecular properties (e.g., optimized geometry, vibrational frequencies, or dipole moment) of the isolated this compound molecule. nih.govsibran.ru Specific data tables for the molecular properties of the standalone molecule are not available in the surveyed literature.
Analysis of Electronic Structure and Bonding
Detailed analysis of the electronic structure and bonding of isolated this compound is not a primary focus of the available research. Studies that do mention theoretical calculations are concerned with the electronic effects and bonding interactions that occur upon complexation, particularly the formation of hydrogen bonds between the amine groups of the diazabicyclooctane and a host molecule like thiourea (B124793). sibran.ruresearchgate.netresearchgate.net These analyses serve to explain the stability and structure of the resulting cocrystals rather than the standalone molecule's electronic properties.
Conformational Analysis and Energy Landscapes
No dedicated studies on the conformational analysis and energy landscapes specifically for the this compound isomer were identified in the search results. Research in this area for related bicyclic amines has been conducted, but specific energetic data for the conformers of the 1,2-isomer is not provided.
Investigations of Intermolecular Interactions in Solvated and Solid States
The most significant body of theoretical and computational work on this compound is in the context of its intermolecular interactions within solid-state structures. Research has shown that it forms a layered-type inclusion complex with thiourea, typically with a host-guest stoichiometry of 2:1 (thiourea:diazabicyclooctane). sibran.ru
In these structures, the this compound molecule acts as a guest within a layered network formed by thiourea molecules. researchgate.net The primary intermolecular forces governing the formation of these solid-state structures are hydrogen bonds. The amine groups of the this compound are noted as being important factors in determining the resulting structural configuration of these cocrystals. sibran.ru Studies on similar systems have elucidated how bistable N-H···N or N-H···O hydrogen bonds can modulate the dynamic molecular motion within the crystal lattice. researchgate.netresearchgate.net
Advanced Analytical Techniques for Characterization in Research Contexts
Single Crystal X-ray Diffraction for Solid-State Structures
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's steric and electronic properties.
For the parent compound, 1,2-Diazabicyclo[2.2.2]octane, there is no reported crystal structure in the surveyed literature as of late 2019. researchgate.net Discussions within the scientific community suggest that the crystal structure for this specific isomer has not yet been determined. researchgate.net This contrasts sharply with the extensive crystallographic data available for its isomer, 1,4-Diazabicyclo[2.2.2]octane (DABCO), and its various salts, co-crystals, and hydrates. uni-regensburg.deoup.comrsc.orgiucr.orgrsc.orgrsc.org While the structure of a derivative has been reported with a monoclinic P21/c space group, data for the unsubstituted parent compound remains unavailable. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase and Solid-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and in the solid state. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for detailed structural elucidation.
Specific, experimentally verified ¹H and ¹³C NMR spectral data for unsubstituted this compound are not readily found in the reviewed scientific literature. The vast majority of published NMR studies focus on the highly symmetric 1,4-isomer, DABCO, and its numerous derivatives. For instance, solid-state ¹³C NMR studies have been conducted on DABCO incorporated into polymeric frameworks, identifying distinct chemical shifts for its carbon atoms. researchgate.netnih.gov Similarly, extensive solution NMR data exists for N-alkylated and protonated derivatives of DABCO. rsc.orgresearchgate.netacs.orgnih.gov However, equivalent detailed research findings for the 1,2-isomer are conspicuously absent from the provided search results.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, measures the vibrational frequencies of a molecule's bonds. These spectra serve as a molecular "fingerprint" and are used to identify functional groups and analyze conformational properties.
As with other analytical data, published FT-IR and FT-Raman spectra for the parent this compound are not available in the surveyed research. The existing literature is rich with vibrational spectroscopic studies of the 1,4-isomer (DABCO). These studies include the analysis of its fundamental vibrational modes, the effects of protonation, and its interactions in various complexes and salts. uni-regensburg.deacs.orgdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netcnr.it The characteristic spectral bands for the DABCO framework have been well-documented. nih.govsigmaaldrich.com Without experimental studies on the 1,2-isomer, a comparative analysis or a detailed assignment of its vibrational modes is not possible.
Q & A
Q. How can continuous flow reactors improve scalability of synthesis?
- Process Optimization :
- Continuous flow systems reduce reaction times and improve heat transfer for exothermic steps (e.g., cyclization) .
- In-line analytics (e.g., FTIR) monitor intermediate stability .
Notes
- Toxicity Data : Prioritize peer-reviewed studies over commercial SDS for risk assessment.
- Stereochemical Complexity : Use crystallography to resolve ambiguities in bicyclic systems.
- Method Validation : Cross-reference synthetic protocols with journals like Chemical Communications or Organic & Biomolecular Chemistry for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
